![molecular formula C15H24N2O B3164933 {1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine CAS No. 893755-01-6](/img/structure/B3164933.png)
{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine
概要
説明
“{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine” is a compound used for proteomics research . It has a molecular formula of C16H26N2O and a molecular weight of 262.4 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOc1ccc (CCN2CCC (N)CC2)cc1 . This indicates that the compound contains a piperidine ring attached to a methoxyphenyl group and an ethyl group. Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.科学的研究の応用
{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine has a wide range of applications in scientific research. It has been used as a substrate for enzymes, a ligand for protein-protein interactions, and a tool for studying the structure and function of proteins. It has also been used in studies of drug metabolism, drug delivery systems, and drug-receptor interactions. This compound has also been used in studies of cell signaling pathways, gene expression, and cell cycle regulation. Additionally, it has been used in studies of enzyme kinetics, enzyme inhibition, and drug-target interactions.
作用機序
{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine acts as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound binds to MAO and prevents it from breaking down these neurotransmitters, leading to an increase in their levels in the brain. This can lead to an increase in mood, energy, and cognition.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. This can lead to an increase in mood, energy, and cognition. It has also been shown to increase the activity of the enzyme acetylcholinesterase, which is involved in memory and learning. Additionally, it has been shown to increase the levels of the neurotransmitter glutamate, which is involved in learning and memory.
実験室実験の利点と制限
{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine has several advantages for use in laboratory experiments. It is easy to synthesize, and its structure is well-known. It is also relatively non-toxic and has a low risk of side effects. Additionally, it has a long half-life, making it suitable for long-term experiments. On the other hand, this compound is not as widely studied as other compounds, and its effects are not yet fully understood. Additionally, it is not approved for use in humans, so its effects in humans are not yet known.
将来の方向性
There are several potential future directions for {1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine research. One potential direction is to study its effects in humans. This could include clinical trials to determine its safety and efficacy in treating various conditions. Additionally, further research could be done to better understand its mechanism of action and its effects on biochemical and physiological processes. Finally, more research could be done to explore its potential uses in drug delivery systems and drug-target interactions.
特性
IUPAC Name |
[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-18-15-4-2-13(3-5-15)6-9-17-10-7-14(12-16)8-11-17/h2-5,14H,6-12,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLMMRGAPIWHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCC(CC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-2'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B3164863.png)

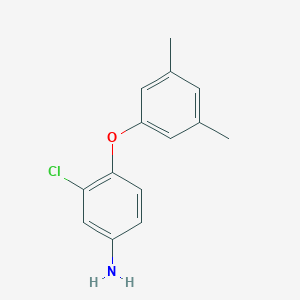
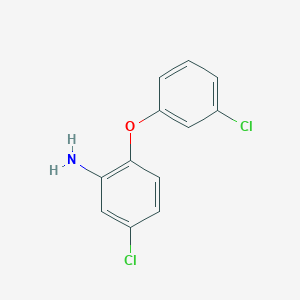
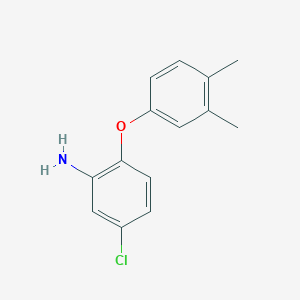

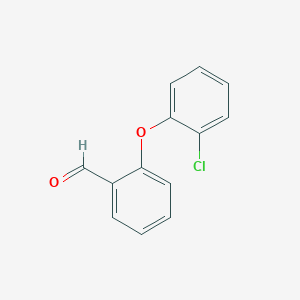
![[4-(4-Phenylpiperazin-1-yl)benzyl]amine](/img/structure/B3164919.png)
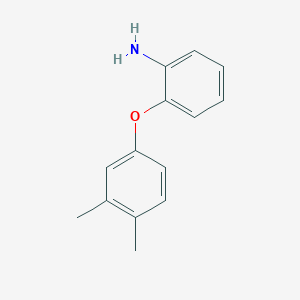
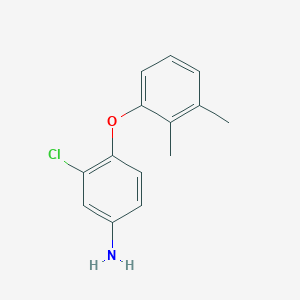
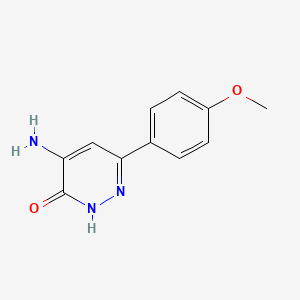
![[1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine](/img/structure/B3164967.png)
